![molecular formula C25H25FN4O2 B2481509 3-(3-(4-フルオロフェノキシ)フェニル)-N-(3-(2-メチルピラゾロ[1,5-a]ピリミジン-6-イル)プロピル)プロパンアミド CAS No. 1798032-61-7](/img/structure/B2481509.png)
3-(3-(4-フルオロフェノキシ)フェニル)-N-(3-(2-メチルピラゾロ[1,5-a]ピリミジン-6-イル)プロピル)プロパンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(4-fluorophenoxy)phenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide is a synthetic compound with potential applications in various scientific fields. It consists of a complex chemical structure, incorporating a fluorophenoxyphenyl group and a methylpyrazolopyrimidinylpropyl group.
科学的研究の応用
Chemistry
The compound serves as a precursor in the synthesis of more complex molecules, aiding in the development of new materials and chemicals.
Biology
Its structural components allow it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and receptor binding.
Medicine
The compound's potential bioactivity could lead to therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry
Its chemical properties are explored for use in the development of new coatings, polymers, and specialty chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of intermediate compounds through reactions such as nucleophilic substitution, esterification, and coupling reactions.
Step 1: Formation of Intermediate A
Reagents: : 4-fluorophenol, phenylboronic acid
Conditions: : Palladium catalyst, base, solvent (e.g., toluene), elevated temperature
Step 2: Intermediate B Formation
Reagents: : Intermediate A, propylamine
Conditions: : Coupling agent (e.g., EDC), solvent (e.g., dichloromethane), room temperature
Step 3: Final Compound Formation
Reagents: : Intermediate B, 2-methylpyrazolo[1,5-a]pyrimidine
Conditions: : Condensation reaction, acidic catalyst (e.g., HCl), solvent (e.g., ethanol), reflux
Industrial Production Methods
Industrial production might involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields and purity. Automation and continuous flow systems could be employed to maintain consistent quality and reduce production costs.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically affecting its methyl groups.
Reduction: : Selective reduction of specific functional groups can modify the compound's properties.
Substitution: : Electrophilic aromatic substitution on the phenyl rings allows for further modification.
Common Reagents and Conditions
Oxidation: : Oxidizing agents such as potassium permanganate, conditions: acidic or neutral medium.
Reduction: : Reducing agents like lithium aluminum hydride, conditions: anhydrous solvent (e.g., THF), low temperature.
Substitution: : Halogenating agents (e.g., bromine), conditions: polar aprotic solvents (e.g., acetonitrile).
Major Products
Oxidation: : Formation of carboxylic acids or aldehydes.
Reduction: : Formation of alcohols or amines.
Substitution: : Formation of halogenated derivatives.
作用機序
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. By binding to these targets, it can modulate biochemical pathways, influencing cellular processes. For instance, its fluorophenoxy group may enhance its binding affinity to certain proteins, while the methylpyrazolopyrimidinyl group could provide specificity in binding interactions.
類似化合物との比較
Similar Compounds
3-(3-(4-chlorophenoxy)phenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide
3-(3-(4-bromophenoxy)phenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide
Uniqueness
The 4-fluorophenoxy group imparts unique electronic and steric properties, differentiating it from its chlorinated and brominated analogues. This can lead to differences in reactivity and biological activity, making it a valuable compound for specific applications.
特性
IUPAC Name |
3-[3-(4-fluorophenoxy)phenyl]-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN4O2/c1-18-14-24-28-16-20(17-30(24)29-18)5-3-13-27-25(31)12-7-19-4-2-6-23(15-19)32-22-10-8-21(26)9-11-22/h2,4,6,8-11,14-17H,3,5,7,12-13H2,1H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZMKLJFVNPYFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)CCC3=CC(=CC=C3)OC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
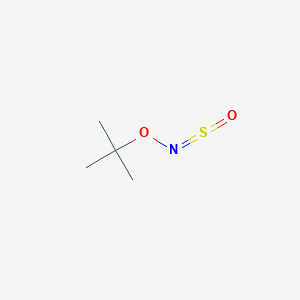
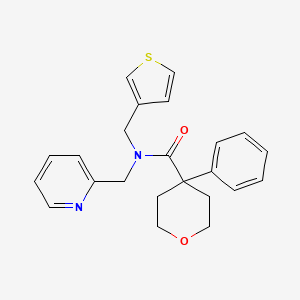
![N-(4-bromophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2481430.png)
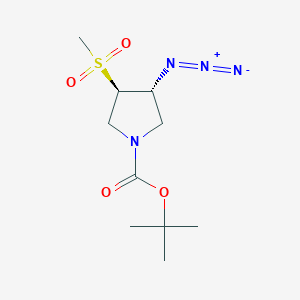

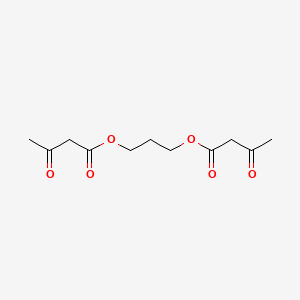
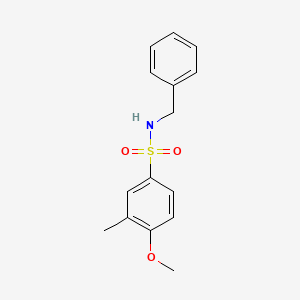
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2481438.png)
![N-(5-chloro-2-methoxyphenyl)-2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2481440.png)
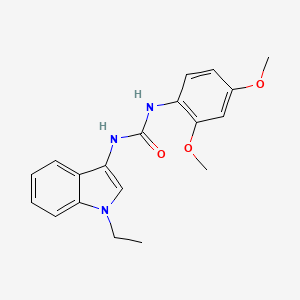
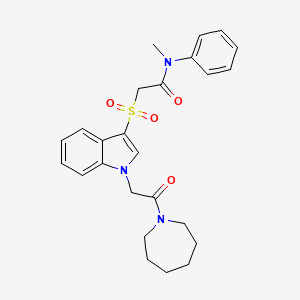
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2481443.png)

![N-(4-chlorophenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2481448.png)
